molecular formula C15H21N3O15 B157692 Corollin CAS No. 63461-31-4

Corollin

Cat. No.: B157692
CAS No.: 63461-31-4
M. Wt: 483.34 g/mol
InChI Key: XQHIJIKPDBEMSE-WMNSZERYSA-N
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Description

Corollin is a naturally occurring compound that has garnered significant attention due to its potential therapeutic and environmental applications. It is a member of the flavonoid family and is found in various plant species, including the leaves and flowers of the Corolla plant. The compound is known for its unique chemical structure and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Corollin involves several synthetic routes. One common method includes the extraction from natural sources followed by purification processes. The compound can be extracted using solvents such as ethanol or methanol, followed by chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant materials. The process includes harvesting the plant parts containing this compound, followed by solvent extraction and purification. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are often employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Corollin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced flavonoid derivatives.

    Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or nitro groups can be introduced into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nitro compounds, catalysts such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Quinones, oxidized flavonoid derivatives.

    Reduction: Reduced flavonoid derivatives.

    Substitution: Halogenated or nitrated flavonoid derivatives.

Scientific Research Applications

Corollin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various flavonoid derivatives and as a reagent in organic synthesis.

    Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties. It is used in research related to cellular signaling and gene expression.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and cardioprotective activities. It is also explored for its role in neuroprotection and treatment of metabolic disorders.

    Industry: Utilized in the development of natural dyes, cosmetics, and food additives due to its colorant and preservative properties .

Mechanism of Action

Corollin exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria, fungi, and viruses.

    Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway and inhibiting cell proliferation .

Comparison with Similar Compounds

Corollin is compared with other similar flavonoid compounds, highlighting its uniqueness:

    Quercetin: Both this compound and Quercetin exhibit antioxidant and anti-inflammatory properties. this compound has a unique structure that allows for different substitution patterns and biological activities.

    Kaempferol: Similar to this compound, Kaempferol is known for its anticancer and cardioprotective effects. This compound’s distinct molecular structure provides additional therapeutic potential.

    Luteolin: Luteolin and this compound share antimicrobial and neuroprotective properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and diverse biological activities make it a valuable compound for further exploration in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,6-dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O15/c19-9(1-4-16(24)25)30-7-8-12(22)13(32-10(20)2-5-17(26)27)14(15(23)31-8)33-11(21)3-6-18(28)29/h8,12-15,22-23H,1-7H2/t8-,12-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHIJIKPDBEMSE-WMNSZERYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979697
Record name 2,3,6-Tris-O-(3-nitropropanoyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63461-31-4
Record name α-D-Glucopyranose, 2,3,6-tris(3-nitropropanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63461-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Glucopyranose, 2,3,6-tris(3-nitropropanoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063461314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Tris-O-(3-nitropropanoyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Corollin and where is it found?

A: this compound is a naturally occurring compound identified as a 3-nitropropanoyl-d-glucopyranose. It was first discovered in the plant Coronilla varia [] and later isolated from Indigofera carlesii, a plant traditionally used in Chinese medicine [].

Q2: Why is this compound considered significant in the context of Indigofera carlesii?

A: Research indicates that this compound, along with two other compounds, 3-nitropropionic acid and coronarian, is likely responsible for the toxicity observed with Indigofera carlesii []. This discovery is crucial as Indigofera carlesii is often used as a substitute for the traditional Chinese medicine "Shandougen." Understanding the toxicity profile of Indigofera carlesii is vital for ensuring its safe use.

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